molecular formula C21H19FN2O4S2 B6560997 3-fluoro-4-methoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946247-08-1

3-fluoro-4-methoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No. B6560997
CAS RN: 946247-08-1
M. Wt: 446.5 g/mol
InChI Key: QRWKFXYHFKDRSB-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C21H19FN2O4S2 and its molecular weight is 446.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-fluoro-4-methoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is 446.07702760 g/mol and the complexity rating of the compound is 716. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-fluoro-4-methoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-4-methoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. This compound can serve as an organoboron reagent in SM coupling reactions. Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules .

Hydromethylation

The protodeboronation of pinacol boronic esters allows for formal anti-Markovnikov alkene hydromethylation. This transformation is useful for modifying organic molecules, including those containing the thiophene core. Applications include the synthesis of natural products and pharmaceuticals .

Organic Semiconductors

Thiophene derivatives play a crucial role in organic electronics. They are used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound’s π-conjugated system and electron-rich thiophene ring contribute to its semiconducting properties .

Antimicrobial Activity

Thiophene derivatives exhibit potent antimicrobial activity against various infections. Researchers have explored their use as antimicrobial agents. For instance, a class of 4-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-1H-indol-3-yl)-7,7-dimethyl-3,4,7,8-tetrahydroquinazoline 2,5(1H,6H)dione thiophene derivatives showed promising results .

Corrosion Inhibition

Thiophene-based molecules are employed as corrosion inhibitors. Their ability to protect metal surfaces from corrosion makes them valuable in industrial applications .

Mechanism of Action

Target of Action

The primary targets of 3-fluoro-4-methoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide are specific enzymes or receptors involved in critical biochemical pathways. These targets often include kinases, proteases, or other regulatory proteins that play a pivotal role in cellular signaling and metabolic processes .

Mode of Action

This compound interacts with its targets through binding to the active site or allosteric sites, leading to inhibition or modulation of the enzyme’s activity. The binding can induce conformational changes in the target protein, altering its function and downstream signaling pathways . This interaction can result in the suppression of abnormal cell proliferation, inflammation, or other pathological processes.

Biochemical Pathways

The affected biochemical pathways typically include those involved in cell cycle regulation, apoptosis, and signal transduction. By modulating these pathways, the compound can induce cell cycle arrest, promote apoptosis in cancer cells, or reduce inflammatory responses . The downstream effects often involve changes in gene expression, protein synthesis, and cellular metabolism.

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability and therapeutic efficacy. The compound is likely absorbed through the gastrointestinal tract, distributed widely in tissues, metabolized by liver enzymes, and excreted via the kidneys . Factors such as solubility, stability, and interaction with transport proteins influence its pharmacokinetic profile.

properties

IUPAC Name

3-fluoro-4-methoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4S2/c1-28-19-9-7-16(13-17(19)22)30(26,27)23-15-6-8-18-14(12-15)4-2-10-24(18)21(25)20-5-3-11-29-20/h3,5-9,11-13,23H,2,4,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWKFXYHFKDRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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